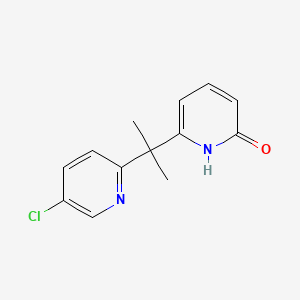
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine and 2-bromopyridine.
Grignard Reaction: 5-Chloropyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloropyridin-2-yl)pyridine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
6-(2-(5-Bromopyridin-2-yl)propan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the presence of both chloropyridine and pyridinone moieties, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group also adds steric hindrance, affecting the compound’s interactions with molecular targets.
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
6-[2-(5-chloropyridin-2-yl)propan-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O/c1-13(2,10-7-6-9(14)8-15-10)11-4-3-5-12(17)16-11/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
KBZZYEDHYNTZRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(C=C1)Cl)C2=CC=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


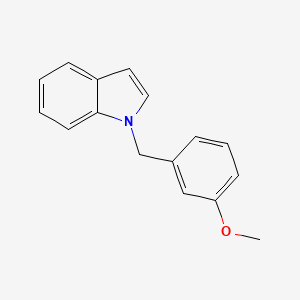
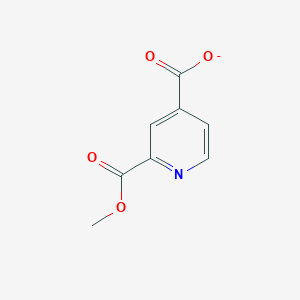
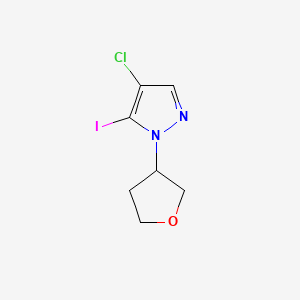

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)


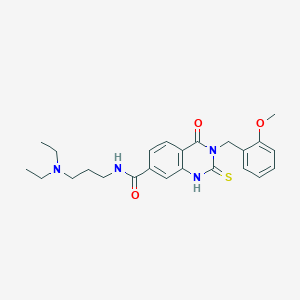
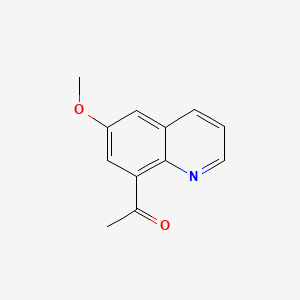

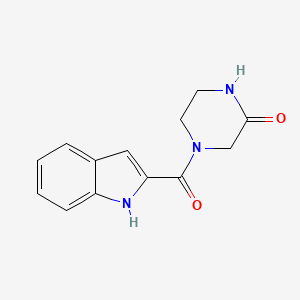
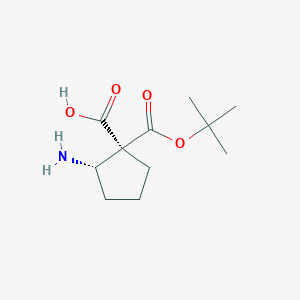
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)

